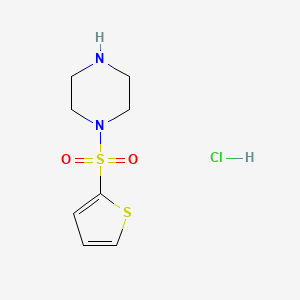

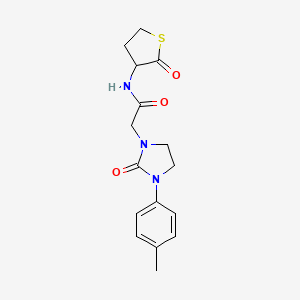

3-Bromo-2,4-dimethoxyaniline;hydrochloride

カタログ番号 B2697326

CAS番号:

2567495-48-9

分子量: 268.54

InChIキー: FCEXIACMBIOPNZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2,4-dimethoxyaniline hydrochloride is a chemical compound with the CAS Number: 2567495-48-9 . It has a molecular weight of 268.54 .

Synthesis Analysis

The synthesis of anilines, which includes compounds like 3-Bromo-2,4-dimethoxyaniline;hydrochloride, can be achieved through various methods . These methods include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of nitrobenzene with Grignard reagents .Molecular Structure Analysis

The molecular structure of 3-Bromo-2,4-dimethoxyaniline;hydrochloride can be analyzed using various methods. The InChI key can be used to identify the compound .Chemical Reactions Analysis

The chemical reactions involving 3-Bromo-2,4-dimethoxyaniline;hydrochloride can be complex and varied. The synthesis of anilines involves several types of reactions, including reactions of secondary amines, primary amines, and ammonia equivalents .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2,4-dimethoxyaniline;hydrochloride include its molecular weight (268.54) and its InChI key .科学的研究の応用

Synthesis and Structural Analysis

- Facile Synthesis and High-Spin Cationic States : A study described the synthesis of oligomers related to 3-Bromo-2,4-dimethoxyaniline hydrochloride. These oligomers exhibit U-shaped structures, suggesting a propensity for helical structures. Their redox properties were investigated, revealing the ability to oxidize into dications with triplet spin-multiplicity (Ito et al., 2002).

Chemical Synthesis and Analysis

- Preparation for Pharmacokinetic and Pharmacodynamic Evaluation : This research focused on synthesizing a compound related to 3-Bromo-2,4-dimethoxyaniline hydrochloride for in vivo pharmacokinetic and pharmacodynamic evaluation. The compound was synthesized with a specific yield and activity level, demonstrating its potential in scientific research applications (Wang et al., 1993).

Application in Organic Chemistry

- Use in Protecting Group for Oligoribonucleotide Synthesis : A study explored the use of a related group, the 3,4-dimethoxybenzyl group, as a protecting group in the synthesis of oligoribonucleotides. The study demonstrated that this group could be effectively removed without damaging glycosidic bonds, showing its utility in nucleic acid chemistry (Takaku et al., 1986).

Bischler Indole Synthesis

- Investigation in Bischler Indole Synthesis : Research was conducted on the cyclization of amino ketones derived from 3,5-dimethoxyaniline, demonstrating the formation of 2-arylindoles. This investigation contributes to the understanding of synthetic routes in organic chemistry (Black et al., 1980).

Analytical Chemistry

- Analytical Methods for Disinfection Byproducts : A method involving 3-3'-Dimethoxybenzidine, a related compound, was developed for determining bromate in ozonised water. This demonstrates the application of derivatives of 3-Bromo-2,4-dimethoxyaniline in analytical chemistry, particularly in water purification systems (Alonso-Mateos et al., 2008).

Novel Compounds and Bioevaluation

- Synthesis of Novel Compounds for Nematicidal Activity : A study synthesized derivatives of a compound related to 3-Bromo-2,4-dimethoxyaniline and evaluated their nematicidal activity. This highlights the potential use of such compounds in agriculture and pest control (Kumari et al., 2014).

Safety and Hazards

特性

IUPAC Name |

3-bromo-2,4-dimethoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2.ClH/c1-11-6-4-3-5(10)8(12-2)7(6)9;/h3-4H,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEXIACMBIOPNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)OC)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,4-dimethoxyaniline;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

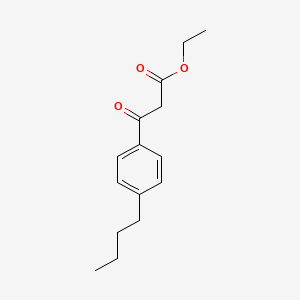

Ethyl 3-(4-butylphenyl)-3-oxopropanoate

1260859-10-6

![Ethyl 4-[2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B2697247.png)

![5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2697250.png)

![N-(4-cyanophenyl)-4-[2-[(4-cyanophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2697251.png)

![6-((5-bromothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2697255.png)

![4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid](/img/structure/B2697256.png)

![N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-[4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2697260.png)

![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2697261.png)

![3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2697264.png)

![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2697265.png)